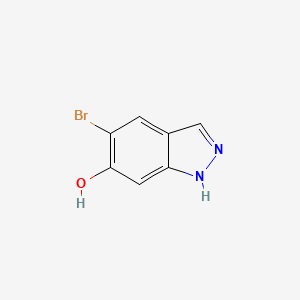

5-Bromo-1H-indazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-1H-indazol-6-ol” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

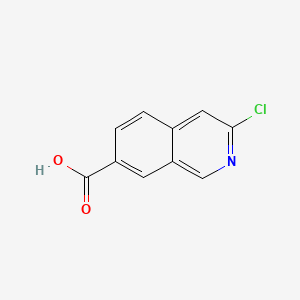

The molecular formula of “this compound” is C7H5BrN2O . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The chemical reactions involving indazoles are diverse and complex, and they have been the subject of numerous studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, a boiling point of 333.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 155.7±20.4 °C .

Applications De Recherche Scientifique

Activité antituberculeuse

Des composés similaires au 5-Bromo-1H-indazol-6-ol ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis. La présence de la fraction indazole, en particulier lorsqu'elle est substituée, peut contribuer à des propriétés antituberculeuses significatives .

Activité sérotoninergique

Les analogues de l'indazole, y compris ceux avec des substitutions en position 6 comme le this compound, ont été étudiés pour leur potentiel en tant qu'agents sérotoninergiques. Ils peuvent agir comme des agonistes des récepteurs 5-HT, ce qui peut être utile dans le traitement de divers troubles neurologiques .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . The future of indazole research lies in the development of new synthetic approaches and the exploration of their diverse biological activities .

Mécanisme D'action

Target of Action

Similar compounds such as imidazole and indazole derivatives have been reported to show a broad range of biological activities . These activities include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Mode of Action

Similar compounds have been shown to inhibit the production of certain mediators in osteoarthritis (oa) cartilage . For instance, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For instance, the aforementioned COX-2 inhibitor affects the arachidonic acid pathway, leading to a decrease in the production of PGE2, TNF-α, and MMP-13 . These mediators are involved in inflammation and tissue degradation in OA.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

For instance, the aforementioned COX-2 inhibitor was found to inhibit the production of PGE2, TNF-α, and MMP-13 in OA cartilage explants . These mediators are involved in inflammation and tissue degradation in OA, so their inhibition could potentially alleviate OA symptoms.

Action Environment

For instance, the reactions for the synthesis of similar compounds were carried out at temperatures between 0 and 20 °C .

Propriétés

IUPAC Name |

5-bromo-1H-indazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMGFFSJTFRHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856204 |

Source

|

| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227270-50-9 |

Source

|

| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)

![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)